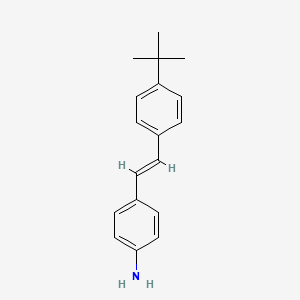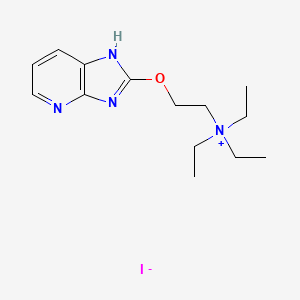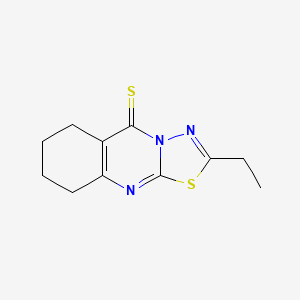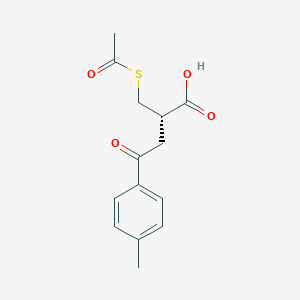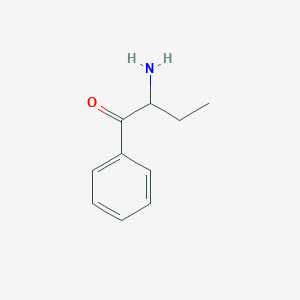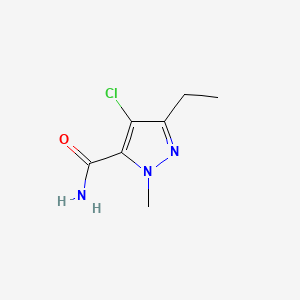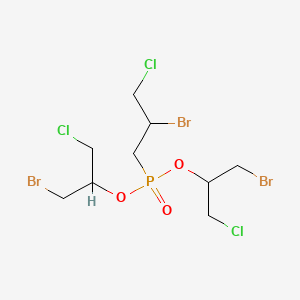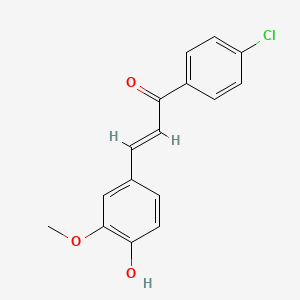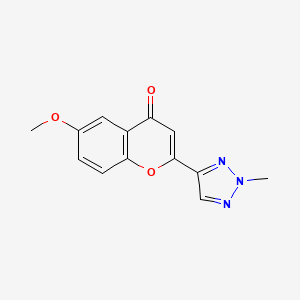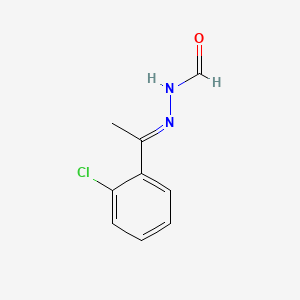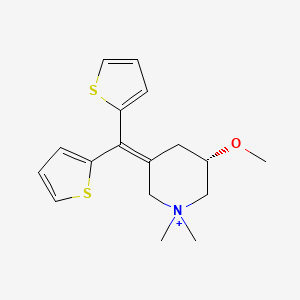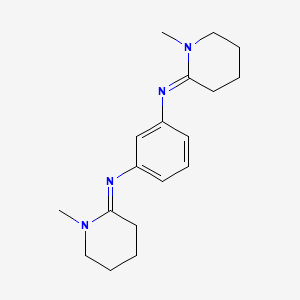
N,N'-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine is a chemical compound with the molecular formula C18H26N4 and a molecular weight of 298.431 g/mol . This compound is known for its unique structure, which includes two piperidinylidene groups attached to a benzenediamine core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine typically involves the reaction of 1-methyl-2-piperidinone with 1,3-benzenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding N-oxides, while reduction reactions may yield reduced derivatives of the compound.
Applications De Recherche Scientifique
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, the compound is used in industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine can be compared with other similar compounds, such as N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine and sulfamide derivatives . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine lies in its specific arrangement of piperidinylidene groups and its distinct reactivity profile.
Propriétés
Numéro CAS |
84859-20-1 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-methyl-N-[3-[(1-methylpiperidin-2-ylidene)amino]phenyl]piperidin-2-imine |
InChI |
InChI=1S/C18H26N4/c1-21-12-5-3-10-17(21)19-15-8-7-9-16(14-15)20-18-11-4-6-13-22(18)2/h7-9,14H,3-6,10-13H2,1-2H3 |
Clé InChI |
ATXUUXFGTKCELS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1=NC2=CC(=CC=C2)N=C3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


